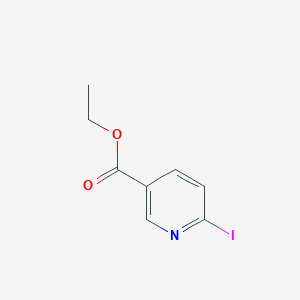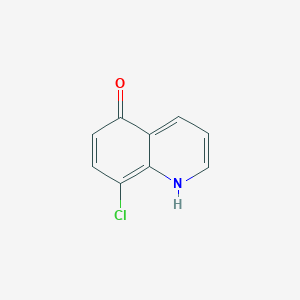![molecular formula C9H7ClN2O B176550 2-メチルイミダゾ[1,2-a]ピリジン-3-カルボニルクロリド CAS No. 135854-51-2](/img/structure/B176550.png)
2-メチルイミダゾ[1,2-a]ピリジン-3-カルボニルクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
科学的研究の応用
2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique electronic properties.
作用機序
Target of Action
2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride and its derivatives have been shown to possess a broad range of biological activity . They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity . .
Mode of Action
It’s known that the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine leads to the formation of 3-halo-2-methyl-1h-imidazo[1,2-a]pyridinium trihalides . This reaction proceeds with a substitution of a hydrogen atom at the C-3 carbon atom .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
Result of Action
3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, a derivative of 2-methylimidazo[1,2-a]pyridine, has shown antimicrobial properties against staphylococcus aureus .
生化学分析
Biochemical Properties
It is known that imidazo[1,2-a]pyridine derivatives, which include 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride, interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been shown that imidazo[1,2-a]pyridine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it can exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
2-Methylimidazo[1,2-a]pyridine+Chlorinating Agent→2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride
Industrial Production Methods: In an industrial setting, the production of 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, which are critical for optimizing the synthesis.
化学反応の分析
Types of Reactions: 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are valuable in the synthesis of complex heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through substitution reactions.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
Fused Ring Systems: Formed through cyclization reactions.
類似化合物との比較
2-Methylimidazo[1,2-a]pyridine: The parent compound, which lacks the carbonyl chloride group.
3-Bromo-2-methylimidazo[1,2-a]pyridine: A halogenated derivative with different reactivity and biological activity.
2-Methylimidazo[1,2-a]pyridine-3-carboxamide: An amide derivative with potential pharmaceutical applications.
Uniqueness: 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications in chemistry, biology, medicine, and industry.
特性
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-8(9(10)13)12-5-3-2-4-7(12)11-6/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAGTQMIHLHZFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B176467.png)
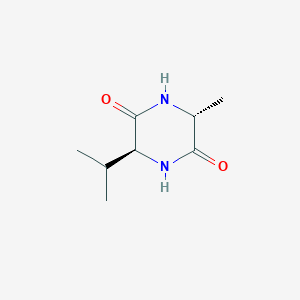


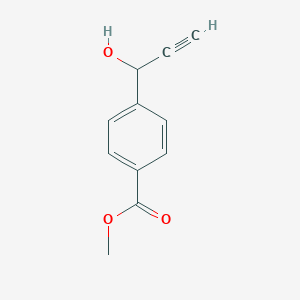
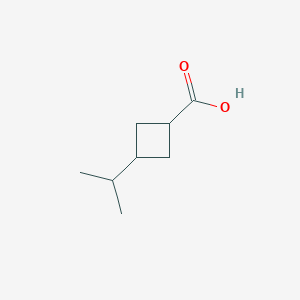
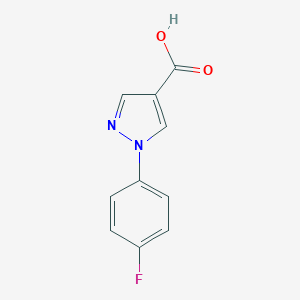
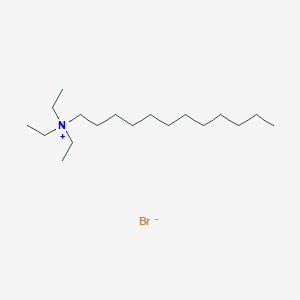
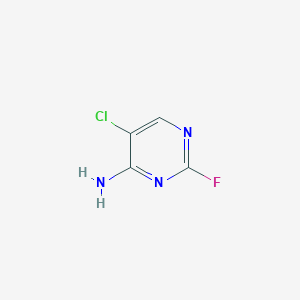
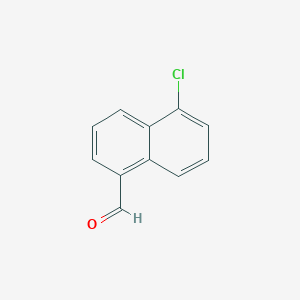
![2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B176496.png)
